2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1240572-03-5
VCID: VC11694768
InChI: InChI=1S/C11H8N4O5/c16-11(7-13-6-10(5-12-13)15(19)20)8-2-1-3-9(4-8)14(17)18/h1-6H,7H2
SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CN2C=C(C=N2)[N+](=O)[O-]
Molecular Formula: C11H8N4O5
Molecular Weight: 276.20 g/mol

2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one

CAS No.: 1240572-03-5

Cat. No.: VC11694768

Molecular Formula: C11H8N4O5

Molecular Weight: 276.20 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one - 1240572-03-5

Specification

CAS No. 1240572-03-5
Molecular Formula C11H8N4O5
Molecular Weight 276.20 g/mol
IUPAC Name 1-(3-nitrophenyl)-2-(4-nitropyrazol-1-yl)ethanone
Standard InChI InChI=1S/C11H8N4O5/c16-11(7-13-6-10(5-12-13)15(19)20)8-2-1-3-9(4-8)14(17)18/h1-6H,7H2
Standard InChI Key GHWSXHAISAELDO-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CN2C=C(C=N2)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CN2C=C(C=N2)[N+](=O)[O-]

Introduction

2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one is a synthetic organic compound that belongs to the class of nitro-substituted pyrazoles and phenyl derivatives. This compound is of interest due to its potential applications in medicinal chemistry, material science, and as a precursor in various organic synthesis pathways. Its dual nitro groups on the pyrazole and phenyl rings contribute to its reactivity and make it a candidate for further functionalization.

Synthesis

The synthesis of 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one typically involves multi-step organic reactions:

  • Formation of Pyrazole Core: The pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with diketones or their equivalents.

  • Functionalization with Nitro Groups: Nitration reactions are performed under controlled conditions using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.

  • Coupling with Ketone Group: The final step involves coupling the nitro-functionalized pyrazole with a nitrophenyl derivative through electrophilic substitution or similar methodologies.

Analytical Characterization

The structure and purity of the compound are confirmed using advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR and 13C^{13}C-NMR spectra reveal chemical shifts corresponding to aromatic protons, nitro groups, and the ketone group.

  • Infrared Spectroscopy (IR):

    • Characteristic peaks include strong absorption bands for nitro groups (~1500–1350 cm1^{-1}) and the ketone group (~1700 cm1^{-1}).

  • Mass Spectrometry (MS):

    • The molecular ion peak at m/z=260m/z = 260 confirms the molecular weight.

  • X-ray Crystallography (if applicable):

    • Provides detailed information on bond lengths, angles, and crystal packing.

Applications

  • Medicinal Chemistry:

    • Nitro-substituted pyrazoles are studied for their potential as anti-inflammatory, antimicrobial, and anticancer agents due to their ability to interact with biological targets.

  • Material Science:

    • The compound’s electronic properties make it a candidate for use in energetic materials or as intermediates in dye synthesis.

  • Synthetic Precursor:

    • The presence of reactive nitro groups allows for further chemical modifications, enabling the synthesis of more complex molecules.

Safety Considerations

Nitro compounds are often associated with risks such as flammability and toxicity. Proper handling procedures include:

  • Avoiding exposure to heat or open flames due to potential decomposition.

  • Using personal protective equipment (PPE) to minimize contact with skin or inhalation of dust.

Research Outlook

Further studies on this compound could explore:

  • Biological Activity: Screening for pharmacological properties against specific diseases.

  • Reactivity Studies: Investigating its behavior in various chemical environments.

  • Material Applications: Developing novel materials based on its structural framework.

This article provides an overview of the compound’s structure, properties, synthesis, and potential applications, offering a foundation for researchers interested in exploring its scientific and industrial relevance.

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